

GDC-0879: A Technical Guide to its Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, with the V600E mutation in the B-Raf gene being a particularly common oncogenic driver.[4] **GDC-0879** has demonstrated significant anti-tumor efficacy in preclinical models harboring the BRAF V600E mutation, making it a valuable tool for cancer research and a lead compound in the development of targeted therapies.[4][5] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental methodologies associated with **GDC-0879**.

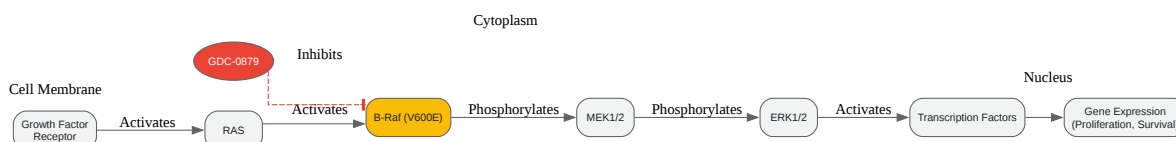
Structure and Chemical Properties

GDC-0879, also known as AR-00341677, is a synthetic organic small molecule.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | 2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | [6] |
| Chemical Formula | C ₁₉ H ₁₈ N ₄ O ₂ | [1] |
| Molecular Weight | 334.37 g/mol | [1] |
| CAS Number | 905281-76-7 | [1] |
| SMILES | <chem>C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO</chem> | [1] |
| Appearance | White to light brown solid | [7] |
| Solubility | Soluble in DMSO (>10 mM) | [2] |
| pKa | ~5.1 | [8] |
| Calculated logP | 1.01 | [8] |
| Melting Point | ~224°C | [8] |

Mechanism of Action and Signaling Pathway

GDC-0879 is an ATP-competitive inhibitor of B-Raf kinase, with high selectivity for the oncogenic V600E mutant form.[9] Inhibition of B-Raf V600E by **GDC-0879** blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the suppression of the MAPK signaling cascade.[3][7] This inhibition ultimately results in decreased cell proliferation and tumor growth in BRAF V600E-mutant cancer cells.[4]



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Figure 1: GDC-0879 inhibits the MAPK signaling pathway.

Quantitative In Vitro and In Vivo Data

The biological activity of **GDC-0879** has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of GDC-0879

| Target/Assay | Cell Line | IC ₅₀ /EC ₅₀ | Reference |
|-------------------------------|-----------|------------------------------------|-----------|
| B-Raf V600E (purified enzyme) | - | 0.13 nM | [1] |
| pERK Inhibition | Malme-3M | 63 nM | [1] |
| pMEK1 Inhibition | A375 | 59 nM | [1] |
| pMEK1 Inhibition | Colo205 | 29 nM | [1] |
| Cell Viability | Malme-3M | 0.75 μ M | [1] |
| Cell Viability | A375 | < 0.5 μ M | [1] |
| Cell Viability | Colo205 | < 0.5 μ M | [1] |

Table 2: Pharmacokinetic Parameters of GDC-0879

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t _{1/2}) (h) | Absolute Oral Bioavailability (%) | Reference |
|---------|----------------------------|------------------------------------|--|-----------------------------------|----------------------|
| Mouse | 18.7 - 24.3 | 0.49 - 1.9 | - | 65% | [10] |
| Rat | 86.9 ± 14.2 | 0.49 - 1.9 | 0.28 | - | [10] |
| Dog | 5.84 ± 1.06 | 0.49 - 1.9 | 2.97 | 18% | [10] |
| Monkey | 14.5 ± 2.1 | 0.49 - 1.9 | - | - | [10] |

Table 3: Plasma Protein Binding of GDC-0879

| Species | Protein Binding (%) |
|---------|---------------------|
| Mouse | 68.8 - 81.9 |
| Rat | 68.8 - 81.9 |
| Dog | 68.8 - 81.9 |
| Monkey | 68.8 - 81.9 |
| Human | 68.8 - 81.9 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly performed assays with **GDC-0879**.

Synthesis and Purification

A detailed, step-by-step synthesis protocol for **GDC-0879** is not readily available in the public domain. The synthesis is generally described as a multi-step process involving the formation of the pyrazole core followed by coupling with the indenone moiety and subsequent functional group manipulations.

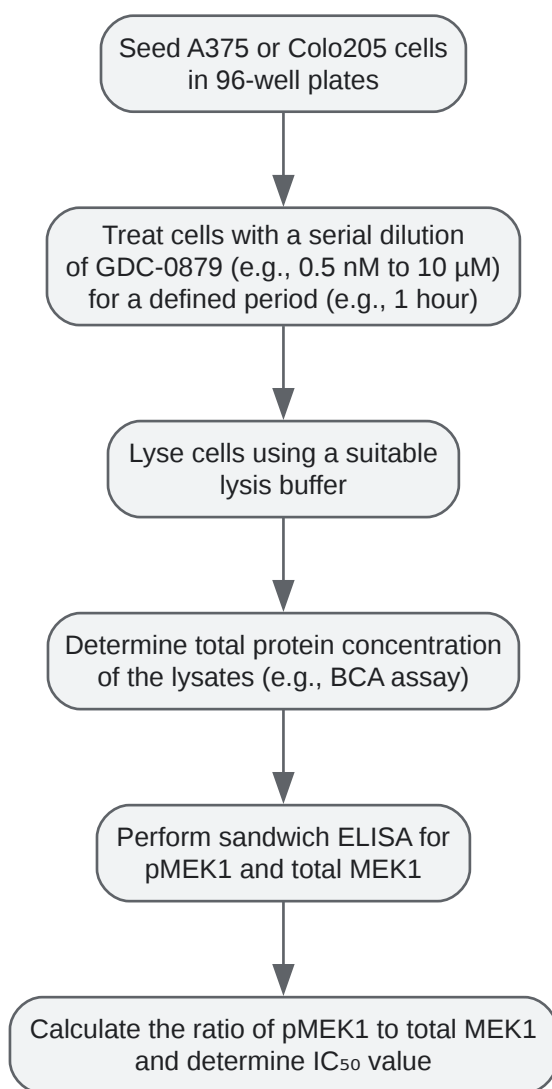
Purification of **GDC-0879** is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

General RP-HPLC Purification Protocol:

- Column: C18 stationary phase.
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. The specific gradient will depend on the purity of the crude product and the specific column used.
- Detection: UV detection at wavelengths such as 254 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the **GDC-0879** peak are collected, pooled, and lyophilized to obtain the purified product.

In Vitro pMEK1 Inhibition Assay

This assay quantifies the ability of **GDC-0879** to inhibit the phosphorylation of MEK1 in cancer cell lines.



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Figure 2: Workflow for the in vitro pMEK1 inhibition assay.

Materials:

- A375 or Colo205 cancer cell lines
- Cell culture medium and supplements
- 96-well cell culture plates
- **GDC-0879**

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- pMEK1 and total MEK1 ELISA kits
- Plate reader

Procedure:

- Cell Seeding: Seed A375 or Colo205 cells in 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
- Compound Treatment: The following day, treat the cells with a serial dilution of **GDC-0879** (typically ranging from picomolar to micromolar concentrations) for a specified incubation period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
- Cell Lysis: After incubation, aspirate the media and lyse the cells with an appropriate lysis buffer.
- Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
- ELISA: Perform separate sandwich ELISAs for the quantification of phosphorylated MEK1 (pMEK1) and total MEK1 according to the manufacturer's instructions. Normalize the samples to the same total protein concentration.
- Data Analysis: Calculate the ratio of pMEK1 to total MEK1 for each treatment condition. Plot the percentage of pMEK1 inhibition against the logarithm of the **GDC-0879** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

- Cancer cell lines of interest
- Cell culture medium and supplements
- 96-well opaque-walled plates
- **GDC-0879**
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density.
- Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of **GDC-0879** for a prolonged period (e.g., 72 hours).
- Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Plot the luminescence signal against the logarithm of the **GDC-0879** concentration to determine the EC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model using the A375 human melanoma cell line to evaluate the anti-tumor efficacy of **GDC-0879**.

Materials:

- A375 human melanoma cell line
- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Matrigel

- **GDC-0879**

- Dosing vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)
- Calipers

Procedure:

- Cell Preparation: Culture A375 cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **GDC-0879** orally (gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.
- Efficacy Evaluation: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., pharmacodynamics).

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of **GDC-0879** in plasma samples.

Materials:

- Plasma samples from **GDC-0879**-treated animals
- Internal standard (e.g., a stable isotope-labeled version of **GDC-0879**)
- Acetonitrile

- Formic acid
- LC-MS/MS system (including a triple quadrupole mass spectrometer)

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To a small volume of plasma (e.g., 50 μ L), add an internal standard solution.
 - Precipitate proteins by adding a threefold volume of cold acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient is run to separate **GDC-0879** from endogenous plasma components.
 - Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for **GDC-0879** and the internal standard.
- Data Analysis:

- Generate a standard curve by spiking known concentrations of **GDC-0879** into blank plasma.
- Quantify the concentration of **GDC-0879** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

GDC-0879 is a well-characterized and highly selective inhibitor of B-Raf V600E, serving as an indispensable tool for researchers investigating the MAPK signaling pathway and developing novel cancer therapeutics. This guide provides a foundational understanding of its structure, properties, and the experimental methodologies required for its effective use in a research setting. Adherence to detailed and validated protocols is paramount for generating reliable and reproducible data, ultimately contributing to the advancement of cancer biology and drug discovery.

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